N-(4-methylphenyl)-2,4,6-trinitroaniline

Catalog No.
S1516961
CAS No.
16552-37-7
M.F
C13H10N4O6
M. Wt
318.24 g/mol
Availability
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N-(4-methylphenyl)-2,4,6-trinitroaniline

CAS Number

16552-37-7

Product Name

N-(4-methylphenyl)-2,4,6-trinitroaniline

IUPAC Name

N-(4-methylphenyl)-2,4,6-trinitroaniline

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

InChI

InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3

InChI Key

RGVUBCNOPRVZKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Description

The exact mass of the compound N-Picryl-p-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-methylphenyl)-2,4,6-trinitroaniline, commonly known as N-methyl-2,4,6-trinitroaniline or Tetryl, is an organic compound characterized by a molecular formula of C7H6N4O6C_7H_6N_4O_6. This compound is a derivative of aniline where a methyl group is attached to the nitrogen atom and three nitro groups are substituted at the 2, 4, and 6 positions on the aromatic ring. Tetryl is recognized for its potent explosive properties and has applications in various fields, particularly in military ordnance and as a precursor for synthesizing other chemical compounds .

  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or chemical reducing agents like tin(II) chloride in hydrochloric acid.
  • Nucleophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is activated towards nucleophilic attack, allowing for substitution reactions.
  • Oxidation: Under specific conditions, Tetryl can be oxidized to form nitroso or other oxidized derivatives. The presence of multiple nitro groups enhances its reactivity and potential for explosive decomposition when mixed with reducing agents .

The biological activity of N-(4-methylphenyl)-2,4,6-trinitroaniline is primarily linked to its cytotoxic effects. The compound's nitro groups are highly reactive towards nucleophiles, enabling it to form covalent bonds with cellular macromolecules. This interaction can disrupt normal cellular functions and lead to oxidative stress by generating reactive oxygen species. Consequently, exposure to Tetryl may result in various health hazards including skin and eye irritation, respiratory distress, and potential hepatotoxicity .

The synthesis of N-(4-methylphenyl)-2,4,6-trinitroaniline typically involves the nitration of N-methylaniline. The general procedure includes:

  • Nitration: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This step ensures selective nitration at the 2, 4, and 6 positions on the benzene ring.
  • Purification: The crude product is purified through recrystallization using solvents such as ethanol or acetone to obtain pure N-(4-methylphenyl)-2,4,6-trinitroaniline.

In industrial settings, this process may be scaled up using continuous flow reactors to enhance safety and efficiency while optimizing yield and minimizing by-products .

N-(4-methylphenyl)-2,4,6-trinitroaniline has several notable applications:

  • Explosives: It is primarily used as a military explosive due to its sensitivity and effectiveness.
  • Precursor for Synthesis: Tetryl serves as a precursor in the synthesis of other chemical compounds.
  • Research: Its chemical properties make it a subject of interest in studies related to explosives and reactive intermediates .

Interaction studies involving N-(4-methylphenyl)-2,4,6-trinitroaniline focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound's nitro groups significantly influence its reactivity patterns. For instance:

  • Reactivity with Bases: The compound can undergo reactions with bases like sodium hydroxide or potassium hydroxide leading to varying degrees of decomposition or transformation depending on conditions such as solvent polarity.
  • Kinetic Studies: Investigations into the kinetics of Tetryl's reactions have revealed insights into its stability and potential pathways for degradation or transformation under different environmental conditions .

Several compounds share structural similarities with N-(4-methylphenyl)-2,4,6-trinitroaniline. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
2,4,6-TrinitroanilineContains three nitro groups but lacks the methyl group on nitrogenLess sensitive than Tetryl
2,4,6-TrinitrotolueneSimilar nitro substitution pattern but has a methyl group on benzeneWidely known as TNT; used extensively in explosives
N-Methyl-2,4-dinitroanilineContains only two nitro groupsLower explosive potential compared to Tetryl

Uniqueness

N-(4-methylphenyl)-2,4,6-trinitroaniline is unique due to its combination of both a methyl group on the nitrogen atom and three nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties that enhance its reactivity towards nucleophiles and increase its explosive characteristics compared to similar compounds .

XLogP3

3.9

Wikipedia

N-(4-Methylphenyl)-2,4,6-trinitroaniline

Dates

Modify: 2023-07-17

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